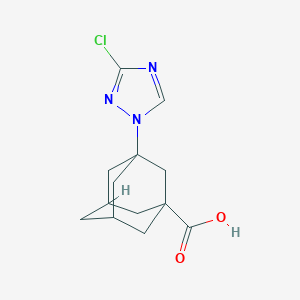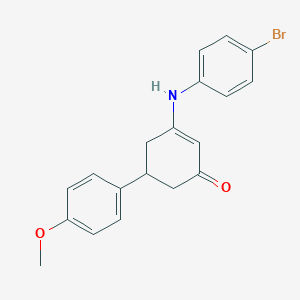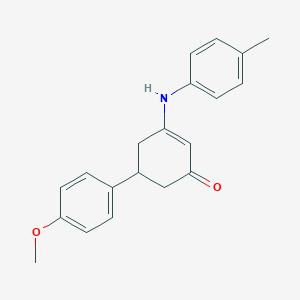
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid” has a molecular weight of 281.74 and a molecular formula of C13 H16 Cl N3 O2 . The IUPAC name for this compound is 3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.It has a molecular weight of 281.74 and a molecular formula of C13 H16 Cl N3 O2 . The storage temperature is room temperature .
Scientific Research Applications
Metal-Organic Frameworks and Coordination Polymers
The compound has been examined for its use in creating mixed-ligand copper(II) metal-organic frameworks (MOFs) and coordination polymers, leveraging its structural uniqueness for constructing highly ordered and functional materials. Such applications highlight its potential in catalysis, gas storage, and separation technologies. The coordination polymers synthesized using this compound have shown interesting magnetic properties and structural motifs, indicating its usefulness in designing materials with specific magnetic and structural characteristics (Senchyk et al., 2013).
Catalysis
This compound has been utilized in the synthesis of a MoVI oxide organic hybrid, showcasing its role as a ligand in creating catalysts for a range of oxidation reactions. The hybrid material demonstrates the ability to combine the benefits of homogeneous and heterogeneous catalysis, allowing for easy catalyst separation and reuse, which is particularly valuable for green chemistry applications (Lysenko et al., 2019).
Crystal Engineering
The structural versatility of this compound extends to crystal engineering, where it has been used to develop three-dimensional coordination frameworks with channels. These frameworks have potential applications in molecular sieving, catalysis, and as hosts for inclusion compounds. The ability to form hydrogen bonding motifs with water molecules emphasizes its potential in creating moisture-stable materials (Senchyk et al., 2019).
Material Synthesis
In addition to MOFs and coordination polymers, this compound serves as a building block for various material syntheses, including the development of polydentate tectons for designing structures of coordination polymers. Its role in facilitating the assembly of metal clusters and framework solids underlines its importance in the field of material science, particularly for the construction of materials with specific porosity and connectivity (Senchyk et al., 2012).
Safety and Hazards
properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAAGVSSSBDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1-ethyl-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507067.png)
![5-bromo-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B507073.png)
![1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B507080.png)
![1-butyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B507101.png)
![N-(cyanomethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507138.png)
![6-Amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B507168.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B507189.png)



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)
![5-acetyl-6-(2-furyl)-9-(4-methoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B507218.png)
![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)
![5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507267.png)